molecular formula C24H27ClN4O3 B10849804 3-(4-chlorobenzyl)-2,4-dioxo-N-(3-(piperidin-1-yl)propyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

3-(4-chlorobenzyl)-2,4-dioxo-N-(3-(piperidin-1-yl)propyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B10849804
M. Wt: 454.9 g/mol
InChI Key: IWAHUQRZIUVMSG-UHFFFAOYSA-N
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Description

KKHT-20918 is a small molecular drug with the chemical formula C24H27ClN4O3 . It is an investigative compound primarily known for its inhibitory action on voltage-dependent T-type calcium channel alpha-1G subunit . This compound has shown potential in various scientific research applications, particularly in the fields of medicine and pharmacology.

Preparation Methods

The synthesis of KKHT-20918 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

KKHT-20918 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Comparison with Similar Compounds

KKHT-20918 is unique in its specific inhibitory action on the T-type calcium channel alpha-1G subunit . Similar compounds include other T-type calcium channel inhibitors such as:

    Mibefradil: A non-selective T-type calcium channel blocker.

    Zonisamide: An anticonvulsant that also inhibits T-type calcium channels.

    Ethosuximide: A medication used to treat epilepsy that inhibits T-type calcium channels.

Compared to these compounds, KKHT-20918 offers a more targeted inhibition of the alpha-1G subunit, making it a valuable tool for studying the specific role of this subunit in various physiological and pathological processes .

Properties

Molecular Formula

C24H27ClN4O3

Molecular Weight

454.9 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-2,4-dioxo-N-(3-piperidin-1-ylpropyl)-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C24H27ClN4O3/c25-19-8-5-17(6-9-19)16-29-23(31)20-10-7-18(15-21(20)27-24(29)32)22(30)26-11-4-14-28-12-2-1-3-13-28/h5-10,15H,1-4,11-14,16H2,(H,26,30)(H,27,32)

InChI Key

IWAHUQRZIUVMSG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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